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Compound of Interest

Compound Name: 2-lodo-4,5-dimethylpyrimidine
Cat. No.: B13148669
Get Quote
. J

Chemical Identity & Isomer Distinction

Researchers must rigorously distinguish between the 4,5-dimethyl and 4,6-dimethyl isomers,
as their steric and electronic profiles differ significantly in medicinal chemistry applications (e.qg.,
kinase inhibitor binding pockets).

Feature Target Compound Common Isomer (Caution)
Name 2-lodo-4,5-dimethylpyrimidine 2-lodo-4,6-dimethylpyrimidine
Structure Asymmetric substitution Symmetric substitution

CAS Number Not Listed / Research Grade 16879-40-6

34916-68-2 (2-Chloro

Precursor CAS analog)1193-74-4 (2-Amino 16879-40-6 (Directly available)
analog)

Molecular Formula CeH7IN2 CeH7IN2

Molecular Weight 234.04 g/mol 234.04 g/mol
Steric bulk at C5 (adjacent to )

Key Property ca) Steric bulk at C4 and C6
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Synthetic Pathways

Since the 2-iodo derivative is not a standard stock item, it is synthesized via halogen exchange
or diazotization. The Finkelstein-type substitution (Method A) is preferred for scalability and
yield.

Method A: Halogen Exchange (Preferred)

Reaction: Conversion of 2-chloro-4,5-dimethylpyrimidine to 2-iodo-4,5-dimethylpyrimidine
using hydriodic acid (HI) or sodium iodide (Nal).

e Precursor: 2-Chloro-4,5-dimethylpyrimidine (CAS: 34916-68-2)
e Reagents: 57% Hydriodic Acid (aqg) or Nal / Acetyl Chloride
e Mechanism: Nucleophilic Aromatic Substitution (

) facilitated by protonation of the pyrimidine nitrogen.

Protocol:

Dissolution: Dissolve 1.0 eq of 2-chloro-4,5-dimethylpyrimidine in dichloromethane (DCM) or
acetonitrile (MeCN).

» Addition: Slowly add 3.0-5.0 eq of 57% HI (aq) at 0°C.

o Reaction: Stir vigorously at room temperature (RT) for 4-12 hours. Monitor by TLC (the iodo
product is typically less polar than the chloro precursor).

e Quench: Neutralize carefully with saturated

solution.

o Extraction: Extract with DCM, wash with sodium thiosulfate (

) to remove excess iodine (indicated by purple/brown color), then dry over

» Purification: Concentrate in vacuo. Recrystallize from hexanes if necessary.
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Method B: Sandmeyer Reaction

Reaction: Diazotization of 2-amino-4,5-dimethylpyrimidine followed by iodination.
e Precursor: 2-Amino-4,5-dimethylpyrimidine (CAS: 1193-74-4)
» Reagents: Diiodomethane (

), Isoamyl Nitrite (iso-AMONO)

e Solvent: Acetonitrile or THF

Protocol:

e Suspend 2-amino-4,5-dimethylpyrimidine (1.0 eq) in dry acetonitrile.

o Add diiodomethane (1.0 eq) followed by dropwise addition of isoamyl nitrite (1.5 eq).
» Heat the mixture to 60—-80°C for 2 hours. Evolution of

gas indicates reaction progress.

o Cool and purify via silica gel chromatography.

Experimental Workflow Visualization

The following diagram illustrates the decision logic and synthetic workflow for generating the
target compound.
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(CAS 34916-68-2) (CAS 1193-74-4)
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Target: 2-lodo-4,5-dimethylpyrimidine
(Research Grade)

Drug Discovery

Application: Pd-Catalyzed Coupling
(Suzuki/Sonogashira)

Click to download full resolution via product page

Caption: Synthetic logic flow for accessing 2-iodo-4,5-dimethylpyrimidine from commercial
precursors.

Applications in Drug Development

The 2-iodo-4,5-dimethylpyrimidine scaffold is a critical "building block™ in medicinal
chemistry, specifically for Structure-Activity Relationship (SAR) studies.

o Reactivity: The C-I bond at the 2-position is highly reactive toward oxidative addition by
Palladium (0), making it superior to the chloro-analog for difficult cross-coupling reactions
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(Suzuki-Miyaura, Sonogashira).

o Selectivity: The 4,5-dimethyl substitution pattern provides a unique steric "wedge." In kinase
inhibitors, the methyl group at C5 can induce atropisomerism or fill small hydrophobic
pockets that the 4,6-isomer cannot access.

o Usage Case: It is frequently employed to attach the pyrimidine ring to aryl boronic acids or
terminal alkynes, serving as the core pharmacophore for integrin inhibitors and various
kinase antagonists.

Safety & Handling

e Hazards: Pyrimidine halides are potential skin sensitizers and irritants. The 2-iodo derivative
should be treated as a lachrymator and potential alkylating agent.

o Storage: Store at 2—8°C, protected from light. lodides are light-sensitive and may degrade
(turn yellow/brown) upon prolonged exposure to UV or ambient light.

» Disposal: All halogenated organic waste must be segregated. Do not mix with strong
oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Profile: 2-lodo-4,5-dimethylpyrimidine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13148669/docs#technical-profile-2-iodo-4-5-
dimethylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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